1-Benzothiazol-2-yl-ethylamine
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzothiazol-2-yl-ethylamine and its derivatives has been explored through various methods, including microwave irradiation and three-component reactions. Microwave irradiation of 1-pyrenecarboxaldehyde and 2-methylbenzothiazole in an aqueous solution produces related compounds with potential nonlinear optical properties due to their large π-conjugation system (Zhang Jingji, 2015). Another approach involves a three-component reaction yielding novel compounds from reactions of benzothiazole derivatives, showcasing the versatility of synthesis methods (M. Nassiri & Forough Jalili Milani, 2020).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been extensively studied, indicating a wide range of potential applications due to their complex structures. For instance, novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas exhibit excellent inhibition activity, highlighting the importance of molecular structure analysis in understanding the compound's potential uses (Vladimír Pejchal et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of 1-Benzothiazol-2-yl-ethylamine derivatives have been explored, showing significant biological activity. For example, certain benzothiazole derivatives containing benzimidazole and imidazoline moieties exhibit potent antibacterial and entomological activities, demonstrating the compound's diverse chemical properties (M. Chaudhary et al., 2011).
Physical Properties Analysis
Studies on the physical properties, such as thermal stability and melting points, provide insights into the compound's stability and potential for practical applications. For instance, certain benzothiazole derivatives have been shown to possess high melting points and good thermal stability, making them suitable for use in materials requiring high-temperature resistance (Zhang Jingji, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for forming various derivatives, are crucial for developing new materials and drugs. Novel synthesis methods have enabled the creation of diverse benzothiazole derivatives with varying chemical properties, such as antimicrobial and antifungal activities, showcasing the compound's versatility (Nikhil D. Amnerkar et al., 2015).
Scientific Research Applications
Quantitative Structure-Activity Relationship (QSAR) Analysis
1-Benzothiazol-2-yl-ethylamine derivatives have been analyzed for their H1-antihistamine activity using quantitative structure-activity relationship (QSAR) analysis. This involved examining the relationship between their chemical structure and biological activity, particularly their interaction with H1 histamine receptors. The research utilized thin-layer chromatography (TLC) plates and amino acid mixtures to model these interactions, highlighting the importance of chromatographic data in predicting pharmacological activities of new drug candidates (Brzezińska et al., 2003).
Antimicrobial and Antifungal Activities
1-Benzothiazol-2-yl-ethylamine derivatives have shown significant antimicrobial and antifungal activities. Novel derivatives synthesized through condensation reactions demonstrated antibacterial and antifungal effects, comparable or slightly better than some medicinal standards. This suggests their potential as new antimicrobial agents (Pejchal et al., 2015).
Synthesis of Benzothiazole Derivatives
The synthesis of novel benzothiazole derivatives has been explored, including the creation of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas. These compounds were tested for their inhibition activity against acetylcholinesterase and butyrylcholinesterase, demonstrating excellent inhibitory potential and suggesting their use in treating conditions associated with enzyme dysfunction (Pejchal et al., 2011).
Organic Synthesis and Heterocycles Incorporation
The chemical versatility of 1-Benzothiazol-2-yl-ethylamine allows its use in organic synthesis, particularly in creating heterocycles that incorporate a benzothiazole moiety. These synthetic pathways provide access to various benzothiazole derivatives, underlining the compound's utility in developing new chemical entities with potential pharmaceutical applications (Zaki et al., 2006).
Safety And Hazards
Future Directions
Benzothiazoles, including 1-Benzothiazol-2-yl-ethylamine, have significant potential in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on improving the synthesis of benzothiazoles and developing more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVJOKQWUUSEEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458666 | |
Record name | 1-Benzothiazol-2-yl-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiazol-2-yl-ethylamine | |
CAS RN |
177407-14-6 | |
Record name | 1-Benzothiazol-2-yl-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-benzothiazol-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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